molecular formula C10H14Cl3N B1463479 2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 959140-07-9

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1463479
CAS No.: 959140-07-9
M. Wt: 254.6 g/mol
InChI Key: SVXZEBGUPONAOZ-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound known for its diverse applications in scientific research and industry It is characterized by the presence of a dichlorophenyl group attached to a methylpropan-1-amine backbone, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with isobutylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or alcohols.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride can be compared with other similar compounds, such as:

    2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

    2-(2,6-Dichlorophenyl)-2-methylpropan-1-ol:

    2-(2,6-Dichlorophenyl)-2-methylpropan-1-thiol: A thiol derivative with distinct chemical and biological properties.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-10(2,6-13)9-7(11)4-3-5-8(9)12;/h3-5H,6,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXZEBGUPONAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=C(C=CC=C1Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride
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2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride
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2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride
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2-(2,6-Dichlorophenyl)-2-methylpropan-1-amine hydrochloride

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